N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide
Description
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring linked to a carboxamide group, with a 1,2,3-triazole ring attached via a benzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[(1-benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-9-16-6-7-17-14)18-8-13-11-21(20-19-13)10-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSNFXYPZKFTTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Attachment of the pyrazine ring: The triazole intermediate is then reacted with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide exerts its effects involves its interaction with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, stabilizing them and enhancing their catalytic activity. This coordination can facilitate various biochemical reactions, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Similar in structure but with three triazole rings attached to a central amine.
1-benzyl-4-(1H-1,2,3-triazol-4-yl)methylbenzene: Features a single triazole ring attached to a benzene ring.
Uniqueness
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is unique due to the presence of both a pyrazine ring and a triazole ring in its structure. This combination allows for versatile chemical reactivity and a wide range of applications in different fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
